Cas no 95470-42-1 (Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate)

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate structure
95470-42-1 structure
Product Name:Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
N.o CAS:95470-42-1
MF:C7H9BrN2O2
MW:233.062560796738
MDL:MFCD09033863
CID:94721
PubChem ID:13558224
Update Time:2025-05-28

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
    • Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
    • 1H-Imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester
    • 2-BROMO-5-METHYL-4H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate
    • 2-Brom-5-methyl-1(3)H-imidazol-4-carbonsaeure-aethylester
    • 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester
    • 2-bromo-5-methyl-1(3)H-imidazole-4-carboxylic acid ethyl ester
    • 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid,ethyl ester
    • ethyl 2-bromo-4-methyl-5-imidazolecarboxylate
    • QC-4447
    • RD-0244
    • 2-BROMO-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • AK139355
    • 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester
    • ethyl 2-bromo-5-methylimidazole-4-carboxylate
    • LYNIJZZYBZLQCU-UHFFFAOYSA-N
    • STL217698
    • BBL031661
    • SBB077166
    • FCH1327960
    • 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester (9CI)
    • SY046792
    • AKOS005207529
    • AC-28882
    • F17242
    • AKOS005207528
    • IFLAB-BB F2108-0155
    • 95470-42-1
    • SCHEMBL3373723
    • AS-871/43475421
    • ethyl2-bromo-4-methyl-1H-imidazole-5-carboxylate
    • Ethyl 2-Bromo-4-methylimidazole-5-carboxylate
    • ALBB-022390
    • VDA47042
    • DS-6677
    • MFCD09965534
    • 1H-imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester, hydrochloride
    • CS-W022656
    • MFCD09033863
    • EN300-134109
    • F2108-0155
    • 2-bromo-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
    • J-520719
    • MDL: MFCD09033863
    • Inchi: 1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
    • Chave InChI: LYNIJZZYBZLQCU-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C)N=C(Br)N1)OCC

Propriedades Computadas

  • Massa Exacta: 231.98500
  • Massa monoisotópica: 231.98474g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 177
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 55
  • XLogP3: 2

Propriedades Experimentais

  • Densidade: 1.6±0.1 g/cm3
  • Ponto de ebulição: 265.3°C at 760 mmHg
  • Ponto de Flash: 163.9±25.7 °C
  • PSA: 54.98000
  • LogP: 1.65730
  • Pressão de vapor: 0.0±0.8 mmHg at 25°C

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Informações de segurança

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933290090
  • Dados aduaneiros:

    中国海关编码:

    2933290090

    概述:

    2933290090. 其他结构含非稠合咪唑环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt
Referência
(2-Aryl-5-methylimidazol-4-ylcarbonyl)guanidines and (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines as NHE-1 inhibitors
Lee, Sunkyung; Yi, Kyu Yang; Youn, Sung Jun; Lee, Byung Ho; Yoo, Sung-eun, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1329-1331

Método de produção 2

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  20 h, rt
1.2 Reagents: Ethyl acetate
Referência
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Método de produção 3

Condições de reacção
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Referência
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Método de produção 4

Condições de reacção
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Referência
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Método de produção 5

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
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Método de produção 6

Condições de reacção
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Condições de reacção
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Zuev, Dmitry; Vrudhula, Vivekananda M.; Michne, Jodi A.; Dasgupta, Bireshwar; Pin, Sokhom S.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3669-3674

Método de produção 8

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ,  Acetonitrile ;  18 h, rt
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Método de produção 9

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Método de produção 10

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Método de produção 11

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Método de produção 12

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Método de produção 13

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Método de produção 14

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Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Raw materials

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Preparation Products

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Número da Ordem:A11149
Estado das existências:in Stock
Quantidade:5g/25g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 21:08
Preço ($):525.0/1837.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
A11149
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):525.0/1837.0
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